2-Amino-2-cyclopropylpropanoic acid HCl
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Overview
Description
2-Amino-2-cyclopropylpropanoic acid hydrochloride is a compound with the molecular formula C6H12ClNO2. It is a derivative of cyclopropylalanine and is known for its unique structural features, which include a cyclopropyl group attached to the alpha carbon of an amino acid. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropylpropanoic acid hydrochloride typically involves the reaction of cyclopropylalanine with hydrochloric acid. One common method includes dissolving 2-cyclopropylalanine in distilled water, followed by the addition of sodium hydroxide and benzoyl chloride. The resulting mixture is stirred at room temperature for an extended period to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent to convert the amino group into a corresponding oxo derivative.
Reduction: Reduction reactions can convert the carboxyl group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Amino-2-cyclopropylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylalanine: The parent compound without the hydrochloride group.
Cyclopropaneacetic acid: A structurally related compound with similar chemical properties.
Uniqueness
2-Amino-2-cyclopropylpropanoic acid hydrochloride is unique due to the presence of both the cyclopropyl group and the amino acid structure, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-amino-2-cyclopropylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPHSLKVQNBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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